Comparative Clinical Efficacy in Chronic Schizophrenia: Butaperazine vs. Perphenazine in a Double-Blind Trial
In a double-blind, controlled trial of 53 chronically ill, institutionalized psychotic patients over 8 weeks, butaperazine (20-100 mg/day) was directly compared to perphenazine (16-80 mg/day) [1]. The results demonstrated that perphenazine was superior in 12 matched patient pairs, while butaperazine was superior in 8 pairs; 5 pairs showed equal response. Of the butaperazine patients, 1 showed moderate improvement, 9 were slightly improved, and 6 were slightly worse. In the perphenazine group, 7 were much improved, 10 slightly improved, and 3 slightly worse. The authors concluded that butaperazine was not more effective than perphenazine and was associated with more frequent extrapyramidal side effects.
| Evidence Dimension | Clinical improvement in chronic psychosis |
|---|---|
| Target Compound Data | Superior in 8 pairs (32%), equal in 5 pairs (20%), inferior in 12 pairs (48%); 40% of patients improved |
| Comparator Or Baseline | Perphenazine: Superior in 12 pairs (48%), equal in 5 pairs (20%), inferior in 8 pairs (32%); 68% of patients improved |
| Quantified Difference | Perphenazine demonstrated a 28% higher patient improvement rate and was superior in 16% more matched pairs than butaperazine. |
| Conditions | 53 chronically ill, institutionalized psychotic patients; 8-week double-blind trial; flexible dosing (butaperazine 20-100 mg/day, perphenazine 16-80 mg/day) |
Why This Matters
This direct comparison provides a clear quantitative basis for selecting perphenazine over butaperazine for chronic schizophrenia based on superior efficacy and a more favorable side-effect profile, guiding procurement decisions for clinical trials or formulary inclusion.
- [1] Sharpley P, Heistad GT, Schiele BC. Comparison of butaperazine and perphenazine: A double-blind controlled study. Psychopharmacologia. 1964;5:209-216. doi:10.1007/BF00413233 View Source
